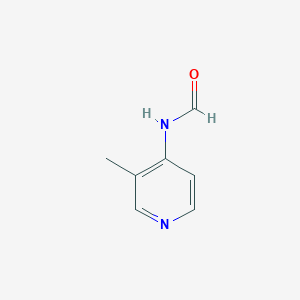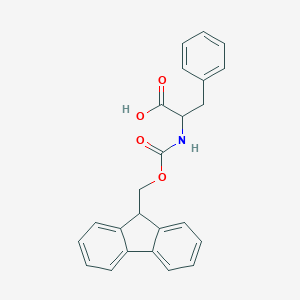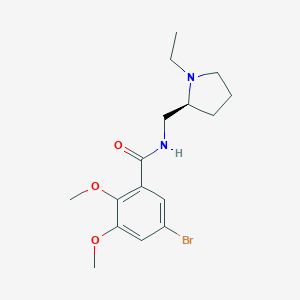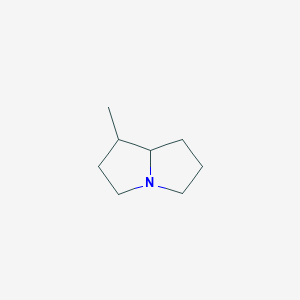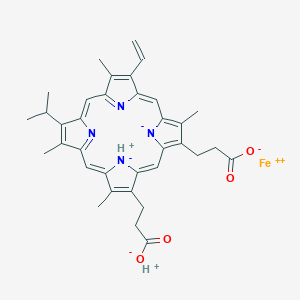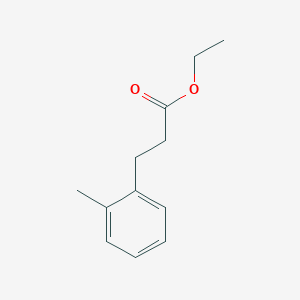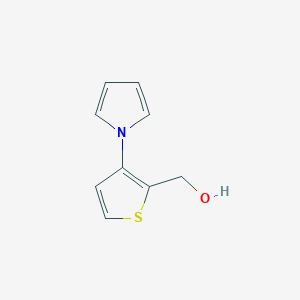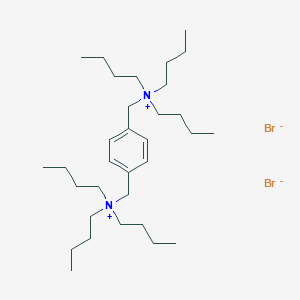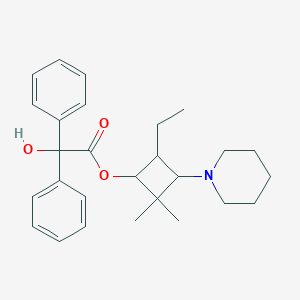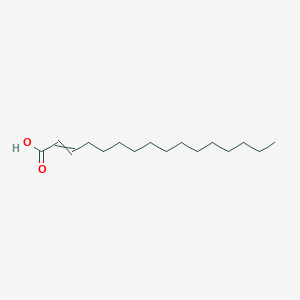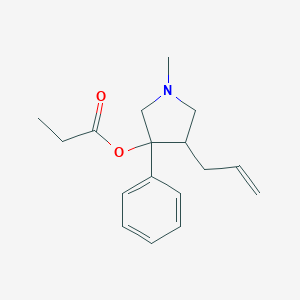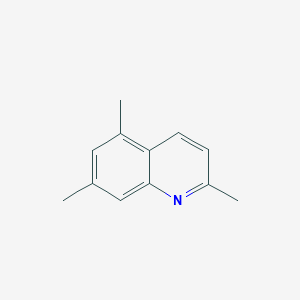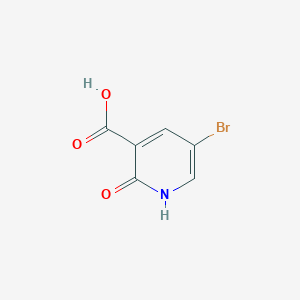
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Wirkmechanismus
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their signaling and improve mood and anxiety symptoms. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine also has a weak affinity for the dopamine transporter, which may contribute to its antidepressant and anxiolytic effects.
Biochemische Und Physiologische Effekte
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been found to have a half-life of approximately 11 hours, which is longer than that of Venlafaxine. It is metabolized in the liver and excreted in the urine. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been shown to have a low potential for drug-drug interactions and a lower risk of side effects compared to other antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments. It is readily available, has a long half-life, and has a lower risk of side effects compared to other antidepressant drugs. However, it is important to note that 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is not a selective serotonin reuptake inhibitor (SSRI) or a selective norepinephrine reuptake inhibitor (SNRI), which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. One potential area of research is the development of novel antidepressant drugs that are based on the structure and mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Another area of research is the investigation of the potential anxiolytic effects of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine in the treatment of depression and other mental health disorders.
Conclusion
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is a chemical compound that has shown promise in the treatment of depression and anxiety. It is synthesized through the demethylation of Venlafaxine and has been extensively studied for its potential antidepressant and anxiolytic properties. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft and improving mood and anxiety symptoms. While 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments, further research is needed to determine its long-term safety and efficacy in the treatment of mental health disorders.
Synthesemethoden
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is synthesized through the demethylation of Venlafaxine, which is an antidepressant drug. The demethylation process involves the use of enzymes such as CYP2D6 and CYP3A4, which are found in the liver. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been extensively studied for its potential antidepressant and anxiolytic properties. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and anxiety. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has also been found to have a lower affinity for the dopamine transporter, which may contribute to its lower risk of side effects compared to other antidepressant drugs.
Eigenschaften
CAS-Nummer |
19831-41-5 |
|---|---|
Produktname |
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride |
Molekularformel |
C21H36ClNO |
Molekulargewicht |
354 g/mol |
IUPAC-Name |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
InChI-Schlüssel |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Synonyme |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



